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Compound of Interest

Compound Name: 3-Methoxybutan-1-ol

Cat. No.: B165606

Eine detaillierte Anleitung zur Uberprifung der Struktur von 3-Methoxybutan-1-ol mittels 13C-
NMR-Spektroskopie

Fur: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anleitung bietet einen objektiven Vergleich der erwarteten und experimentellen 13C-
NMR-Daten zur Strukturiiberprifung von 3-Methoxybutan-1-ol und enthélt detaillierte
experimentelle Protokolle.

Struktur und erwartete 13C-NMR-Signale

3-Methoxybutan-1-ol ist ein priméarer Alkohol und ein Ether mit der folgenden Struktur[1][2][3]:

C1: Ein primarer Alkohol-Kohlenstoff (-CH20H).

C2: Ein Methylen-Kohlenstoff (-CH2-).

C3: Ein Methin-Kohlenstoff, der an die Methoxygruppe gebunden ist (-CH-OCHS3).

C4: Ein Methyl-Kohlenstoff (-CH3).

OCH3: Der Kohlenstoff der Methoxygruppe.

Aufgrund der unterschiedlichen chemischen Umgebungen wird erwartet, dass das 13C-NMR-
Spektrum von 3-Methoxybutan-1-ol finf verschiedene Signale aufweist.
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Vergleich der chemischen Verschiebungen

Die folgende Tabelle fasst die erwarteten Bereiche der chemischen Verschiebungen fur jeden
Kohlenstoff im 3-Methoxybutan-1-ol im Vergleich zu den verfugbaren experimentellen Daten
zusammen.

Erwarteter Bereich Experimentelle

Chemische der chemischen chemische

Kohlenstoffatom ] .
Umgebung Verschiebung Verschiebung

(ppm) (ppm)

Primarer Alkohol (-

c1 50 - 65[4] 60.8
CH20H)

c2 Alkyl (-CH2-) 16 - 25[4] 41.9

c3 Ether (-CH-O-) 60 - 80[5] 74.2

ca Alkyl (-CH3) 10 - 15[4] 19.9

-OCH3 Methoxy (-OCH3) 46 - 69[6] 56.2

Quellen fur experimentelle Daten: ChemicalBook([7]

Die experimentellen Daten stimmen gut mit den erwarteten chemischen Verschiebungen fur
die jeweiligen funktionellen Gruppen Uberein, was die Struktur von 3-Methoxybutan-1-ol
bestéatigt.

Experimentelles Protokoll

Hier ist ein detailliertes Protokoll zur Aufnahme eines 13C-NMR-Spektrums zur
Strukturtberprifung.

1. Probenvorbereitung:

e Losen Sie etwa 10-50 mg 3-Methoxybutan-1-ol in ca. 0,6-0,7 mL eines deuterierten
Lésungsmittels (z. B. Chloroform-d, CDCI3) in einem NMR-Rd6hrchen.
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Flgen Sie eine kleine Menge Tetramethylsilan (TMS) als internen Standard hinzu (0 ppm
Referenz).

. NMR-Spektrometer-Setup:

Verwenden Sie ein NMR-Spektrometer mit einer geeigneten Frequenz fur die 13C-
Kernresonanz (z. B. 100 MHz oder 125 MHz).

Stellen Sie die Probentemperatur ein (normalerweise 298 K).

Fuhren Sie ein "Locking" auf das Deuteriumsignal des Losungsmittels durch, um die
Feldstabilitat zu gewéhrleisten.

Fuhren Sie ein "Shimming" durch, um die Homogenitat des Magnetfeldes zu optimieren und
scharfe Peaks zu erhalten.

. Datenerfassung:

Verwenden Sie eine Standard-Pulssequenz fir die 13C-NMR-Spektroskopie mit
Protonenentkopplung (z. B. zgpg30).

Stellen Sie die folgenden Parameter ein:
o Spektralbreite (Spectral Width): ca. 240 ppm (um alle erwarteten Signale zu erfassen).

o Anzahl der Scans (Number of Scans): 128 bis 1024 oder mehr, um ein gutes Signal-
Rausch-Verhaltnis zu erzielen, da der 13C-Kern eine geringe naturliche Haufigkeit
aufweist.

o Relaxationsverzdgerung (Relaxation Delay, d1): 2 Sekunden, um eine angemessene
Relaxation der Kerne zwischen den Pulsen zu ermdglichen.

o Erfassungzeit (Acquisition Time): ca. 1-2 Sekunden.
. Datenverarbeitung:

Wenden Sie eine Fourier-Transformation auf die Rohdaten (FID) an.
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Fihren Sie eine Phasenkorrektur durch, um ein Absorptionsspektrum zu erhalten.

Fuhren Sie eine Basislinienkorrektur durch, um ein flaches Spektrum zu gewahrleisten.

Kalibrieren Sie das Spektrum, indem Sie den TMS-Peak auf 0,0 ppm setzen.

Identifizieren und beschriften Sie die chemischen Verschiebungen der Peaks.

Visualisierung des Arbeitsablaufs

Der folgende logische Arbeitsablauf beschreibt den Prozess der Strukturiberprifung von 3-
Methoxybutan-1-ol mittels 13C-NMR.
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Probenvorbereitung & Analyse
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Abbildung 1: Arbeitsablauf zur Strukturtiberprifung mittels 13C-NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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Ontario, CA 91761, United States
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